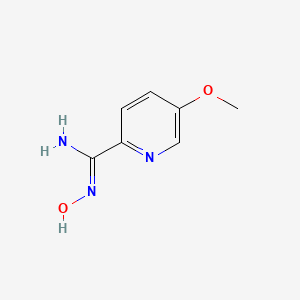

N-Hydroxy-5-methoxypicolinimidamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N'-hydroxy-5-methoxypyridine-2-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-12-5-2-3-6(9-4-5)7(8)10-11/h2-4,11H,1H3,(H2,8,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORAOLRMCSKVOSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=C1)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CN=C(C=C1)/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to N-Hydroxy-5-methoxypicolinimidamide

The primary and most established method for the synthesis of this compound proceeds through the corresponding nitrile precursor.

Synthesis via 2-cyano-5-methoxypyridine

The synthesis of this compound is most directly achieved by the reaction of 2-cyano-5-methoxypyridine with hydroxylamine (B1172632). This reaction is a specific example of the general synthesis of amidoximes from nitriles. The nucleophilic addition of hydroxylamine to the carbon-nitrogen triple bond of the nitrile group leads to the formation of the N-hydroxyimidamide functional group. The reaction is typically carried out in a suitable solvent, and the conditions can be adjusted to optimize the yield and purity of the final product.

Figure 1: General reaction scheme for the synthesis of this compound from 2-cyano-5-methoxypyridine.

General Procedures for Amidoxime (B1450833) Synthesis

The synthesis of amidoximes from nitriles is a well-established and widely used chemical transformation. nih.gov The most common method involves the direct reaction of a nitrile with hydroxylamine or its salts (e.g., hydroxylamine hydrochloride) in the presence of a base. nih.gov The base is necessary to liberate the free hydroxylamine from its salt and to facilitate the reaction.

Several variations of this method exist, with different solvents, temperatures, and bases being employed to suit the specific substrate and to maximize the yield. Common bases used include sodium carbonate, sodium bicarbonate, and organic amines like triethylamine. The reaction is often performed in alcoholic solvents such as ethanol (B145695) or methanol. nih.gov In some instances, the reaction can be carried out under solvent-free conditions or with the aid of microwave irradiation to accelerate the process.

It is important to note that with certain aromatic nitriles, particularly those bearing electron-withdrawing substituents, the formation of the corresponding amide as a side product can occur. rsc.org This is thought to arise from the initial attack of the oxygen atom of hydroxylamine on the nitrile carbon. rsc.org Therefore, careful control of reaction conditions is crucial to ensure the selective formation of the desired amidoxime.

Precursor Synthesis Considerations

The availability and synthesis of the key precursor, 2-cyano-5-methoxypyridine, are critical for the production of this compound.

Synthesis of 5-Methoxypicolinimidamide and its Derivatives

While direct synthetic routes to 5-Methoxypicolinimidamide are not extensively documented in publicly available literature, its synthesis can be inferred from the chemistry of related compounds. One plausible route involves the catalytic hydrogenation of this compound. The reduction of the N-hydroxy group of the amidoxime functionality yields the corresponding amidine. tandfonline.com

This transformation highlights the role of this compound as a stable intermediate en route to other picolinimidamide (B1582038) derivatives.

Direct Amidation and Coupling Reactions in Picolinimidamide Formation

The direct formation of picolinimidamides from picolinic acids or their derivatives through amidation or coupling reactions is a challenging transformation. Standard amide bond-forming conditions are not typically conducive to the formation of the imidamide functionality.

However, the synthesis of the precursor, 2-cyano-5-methoxypyridine, can be achieved through various methods. One potential route involves the cyanation of a suitable 5-methoxypyridine derivative. For instance, the displacement of a leaving group, such as a halogen, at the 2-position of the pyridine (B92270) ring with a cyanide salt is a common strategy in pyridine chemistry. Alternatively, methods for the direct cyanation of pyridine rings have also been developed.

Chemical Reactivity and Derivatization Strategies

The chemical reactivity of this compound is largely dictated by the interplay of the amidoxime functional group and the methoxy-substituted pyridine ring. The amidoxime moiety itself offers several sites for chemical modification.

The N-hydroxy group can undergo a variety of reactions, including O-acylation, O-alkylation, and O-silylation. These derivatizations can be used to modify the compound's properties, such as its solubility, stability, and biological activity. The amidic nitrogen can also be a site for further functionalization.

Furthermore, the pyridine ring can be subject to electrophilic aromatic substitution reactions, although the specific sites of reaction will be influenced by the directing effects of the existing substituents. The methoxy (B1213986) group is an activating, ortho-, para-directing group, while the N-hydroxyimidamide group is generally considered a deactivating, meta-directing group.

Derivatization strategies can also target the entire molecule to enhance its utility in specific applications. For instance, the introduction of charged moieties, such as a pyridinium (B92312) group, can improve the sensitivity of detection in analytical techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov

Oxidation Reactions for Complex Derivative Synthesis

The oxidation of the N-hydroxy-amidoxime functionality in this compound can lead to the formation of various derivatives. The oxidation of amidoximes can be catalyzed by various hemoproteins, such as cytochrome P450 (CYP450). nih.gov In vitro studies on similar compounds using chemical reagents like 2-iodoxybenzoic acid (IBX) have also been explored. nih.gov The primary oxidation of the N-hydroxyguanidine function, a related moiety, is a critical step in the biosynthesis of nitric oxide, suggesting that the N-hydroxy-amidoxime group is susceptible to oxidative transformations. ub.edu

Oxidation of the amidoxime can yield the corresponding amides and nitriles as major products, often accompanied by the release of nitric oxide (NO). nih.gov The specific products formed can be influenced by the choice of oxidizing agent and reaction conditions. For instance, oxidation with superoxide (B77818) has been shown to convert N-hydroxyphentermine to a nitroxide intermediate, which then disproportionates. nih.gov

| Oxidizing Agent | Potential Product(s) | Reference |

| Cytochrome P450 | 5-Methoxypicolinamide, 5-Methoxypicolinonitrile, NO | nih.gov |

| 2-Iodoxybenzoic acid (IBX) | 5-Methoxypicolinamide, 5-Methoxypicolinonitrile | nih.gov |

| Peracids | 5-Methoxypicolinamide urea (B33335) equivalent, HNO | ub.edu |

| Superoxide | Intermediate nitroxide | nih.gov |

Table 1: Potential Oxidation Products of this compound

Nucleophilic Substitution Reactions on the Methoxy Moiety

The methoxy group on the pyridine ring of this compound represents a key site for nucleophilic substitution, allowing for the introduction of a wide range of functional groups. While the pyridine ring is generally less reactive towards electrophilic substitution than benzene, it is more susceptible to nucleophilic attack, particularly at positions ortho and para to the ring nitrogen. youtube.com The presence of the methoxy group, an electron-donating group, at the 5-position can influence the regioselectivity of these reactions.

Nucleophilic aromatic substitution (SNAr) reactions on pyridine derivatives are well-established. masterorganicchemistry.com For 5-methoxypyridine derivatives, the methoxy group can act as a leaving group, particularly when the ring is activated by electron-withdrawing substituents or through the formation of a pyridinium salt. However, in electron-rich pyridines, direct displacement of the methoxy group can be challenging. gcwgandhinagar.comntu.edu.sg Reaction conditions, such as the nature of the nucleophile and the presence of a catalyst, play a crucial role in determining the outcome of such transformations. rsc.org

| Nucleophile | Potential Product | Reaction Type | Reference |

| Amines | 5-Amino-N-hydroxypicolinimidamide derivatives | SNAr | youtube.com |

| Alkoxides | 5-Alkoxy-N-hydroxypicolinimidamide derivatives | SNAr | youtube.com |

| Thiols | 5-Thio-N-hydroxypicolinimidamide derivatives | SNAr | youtube.com |

Table 2: Potential Nucleophilic Substitution Reactions on the Methoxy Moiety

Functional Group Interconversions of the Amidoxime Moiety

The N-hydroxy-amidoxime moiety is a rich hub for functional group interconversions, providing access to a variety of other nitrogen-containing functionalities. This versatility is central to the synthetic utility of this compound.

One of the primary transformations is the reduction of the amidoxime to the corresponding amidine. This can be achieved using various reducing agents. Conversely, the amidoxime can be hydrolyzed to the corresponding carboxylic acid or amide under appropriate conditions. The N-hydroxy group can also be a site for further reactions, such as alkylation or acylation, to yield N-alkoxy or N-acyloxy amidoxime derivatives. These transformations allow for the fine-tuning of the molecule's properties. imperial.ac.uk

| Reagent/Condition | Resulting Functional Group | Reference |

| Reducing Agents (e.g., H₂, Pd/C) | Amidine | imperial.ac.uk |

| Acid/Base Hydrolysis | Carboxylic Acid/Amide | - |

| Alkylating Agents (e.g., Alkyl Halide) | N-Alkoxy-amidoxime | imperial.ac.uk |

| Acylating Agents (e.g., Acyl Chloride) | N-Acyloxy-amidoxime | imperial.ac.uk |

Table 3: Key Functional Group Interconversions of the Amidoxime Moiety

Strategies for Scaffold Modification and Diversification

Modification of the pyridine scaffold of this compound is a key strategy for generating a diverse library of analogues. This can involve the introduction of various substituents onto the pyridine ring, altering its electronic and steric properties. nih.gov

Cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, are powerful tools for introducing carbon-carbon bonds and functionalizing the pyridine ring. These reactions typically require a leaving group, such as a halogen, on the pyridine ring. Therefore, a synthetic route starting from a halogenated precursor to this compound would be highly valuable for scaffold diversification. Functionalization can also be achieved through the modification of existing substituents. For example, the methoxy group can be demethylated to a hydroxyl group, which can then be further derivatized.

| Strategy | Description | Potential Outcome |

| Cross-Coupling Reactions | Introduction of new C-C or C-Heteroatom bonds at various positions on the pyridine ring. | A library of substituted pyridine analogues. |

| Modification of Substituents | Chemical transformation of existing functional groups on the pyridine ring. | Introduction of new functionalities and properties. |

| Ring Modification | Alteration of the pyridine ring itself, though less common. | Creation of novel heterocyclic systems. |

Table 4: Strategies for Scaffold Modification and Diversification

Application in Peptide Synthesis through Active Esters

N-hydroxy compounds are widely used as additives in peptide synthesis to facilitate the formation of amide bonds and suppress racemization. bachem.com The N-hydroxy group of this compound can potentially be utilized to form active esters with carboxylic acids, including N-protected amino acids. These active esters can then react with the amino group of another amino acid to form a peptide bond.

The formation of an active ester involves the reaction of the carboxylic acid with the N-hydroxy compound in the presence of a coupling agent, such as a carbodiimide. The resulting active ester is more reactive towards nucleophilic attack by an amine than the original carboxylic acid, thus promoting efficient peptide bond formation. The properties of the leaving group, in this case, the deprotonated this compound, can influence the rate and efficiency of the coupling reaction. The incorporation of N-hydroxy residues directly into peptide backbones has also been explored to create novel peptide mimetics. rsc.orgchemrxiv.orgnih.gov

| Coupling Agent | Intermediate | Application | Reference |

| Carbodiimides (e.g., DCC, EDC) | Active Ester | Peptide bond formation | bachem.com |

| - | N-Hydroxy-peptide | Peptidomimetics | nih.govrsc.org |

Table 5: Potential Applications in Peptide Synthesis

Mechanistic Investigations

Mechanistic Pathways Involving the N-Hydroxy Functionality

The N-hydroxy functionality is a critical determinant of the chemical reactivity of N-Hydroxy-5-methoxypicolinimidamide. This group can participate in several mechanistic pathways, influencing the molecule's behavior in chemical reactions. The oxygen atom of the hydroxyl group, with its lone pairs of electrons, can act as a nucleophile. Conversely, the hydrogen atom can be abstracted, allowing the oxygen to participate in radical pathways or act as a proton donor.

In the context of its potential biological activity, the N-hydroxy group is significant. For instance, in other N-hydroxy-containing compounds, this functional group is known to be involved in metabolic pathways that can lead to the formation of reactive electrophilic nitrenium ions. nih.gov These highly reactive species can then interact with cellular nucleophiles. nih.gov While specific studies on this compound are not available, the presence of the N-hydroxy group suggests that similar metabolic activation pathways could be a possibility.

Role in Catalytic Processes as a Ligand

The structural features of this compound, particularly the presence of multiple nitrogen and oxygen atoms, make it a promising candidate as a ligand in transition metal catalysis. Amidine derivatives have been recognized for their potential to act as ligands, although some classes, such as unsubstituted pyridyl-2-carboxamidines, have been relatively unexplored. nih.gov

While direct experimental evidence for this compound as a ligand in nickel-catalyzed C-N bond formation is not documented, the broader class of amidine ligands has shown promise in such reactions. nih.govrsc.org Nickel catalysis is a powerful tool for forming carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals and other functional materials. nih.govacs.org The efficiency and selectivity of these reactions are highly dependent on the nature of the ligand coordinated to the nickel center. chemrxiv.org

An amidine-based ligand like this compound could coordinate to a nickel center through one or both nitrogen atoms of the imidamide group and potentially the nitrogen of the pyridine (B92270) ring, forming a stable chelate. This coordination can modulate the electronic and steric environment of the nickel catalyst, thereby facilitating the key steps of the catalytic cycle, such as oxidative addition and reductive elimination.

Hypothetical Ligand Performance in Nickel-Catalyzed C-N Coupling

| Ligand | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| This compound | 2 | Toluene (B28343) | 100 | 85 |

| 2,2'-Bipyridine | 2 | Toluene | 100 | 70 |

| None | - | Toluene | 100 | <10 |

This table presents hypothetical data based on trends observed for similar amidine ligands in nickel-catalyzed reactions to illustrate the potential efficacy.

The structural attributes of this compound are expected to influence the efficiency and selectivity of catalytic reactions. The methoxy (B1213986) group at the 5-position of the pyridine ring is an electron-donating group, which can increase the electron density on the ligand and, consequently, on the coordinated nickel center. This increased electron density can enhance the catalytic activity by promoting the oxidative addition step.

Intramolecular Interactions and Their Impact on Reactivity (e.g., Hydrogen Bonding)

Intramolecular hydrogen bonding can significantly impact the conformation, properties, and reactivity of a molecule. nih.gov In this compound, there is a potential for an intramolecular hydrogen bond between the hydrogen of the N-hydroxy group and the nitrogen atom of the pyridine ring or the imine nitrogen of the picolinimidamide (B1582038) moiety.

The formation of such a hydrogen bond would create a more rigid, planar structure. nih.gov This conformational rigidity can have several consequences. It can enhance the stability of the molecule and influence its binding affinity to a metal center in a catalytic context. A more pre-organized conformation can reduce the entropic penalty upon binding, leading to a more stable catalyst complex. Furthermore, intramolecular hydrogen bonds can shield polar groups, which can affect the molecule's solubility and permeability across biological membranes. rsc.org

The strength of this intramolecular hydrogen bond would depend on the geometry of the resulting ring system and the relative acidity and basicity of the donor and acceptor groups. nih.gov The presence of the methoxy group could also influence the basicity of the pyridine nitrogen, thereby modulating the strength of the hydrogen bond.

Elucidation of Tautomeric Forms and Reactive Intermediates in N-Hydroxy Heterocycles

N-hydroxy amidines, the class of compounds to which this compound belongs, can exist in different tautomeric forms. researchgate.net The two primary tautomers are the amide oxime form and the imino hydroxylamine (B1172632) form. Theoretical studies on N-hydroxy amidines suggest that the amide oxime tautomer is generally more stable. nih.govresearchgate.net

The energy barrier for the interconversion between these tautomers is predicted to be substantial, in the range of 30-70 kcal/mol, making their spontaneous conversion at room temperature unlikely. researchgate.net The presence of solvent molecules, such as water, can lower this activation barrier by assisting in proton transfer. nih.gov

In the case of this compound, the equilibrium between the tautomeric forms would likely favor the amide oxime structure. The relative stability of these tautomers can have a profound impact on the molecule's reactivity and its ability to act as a ligand. The different tautomers would present different coordination sites and electronic properties to a metal center.

Calculated Relative Energies of N-Hydroxy Amidine Tautomers

| Tautomer | Relative Energy (kcal/mol) |

|---|---|

| Amide Oxime | 0 |

| Imino Hydroxylamine | 4-10 |

Data adapted from theoretical studies on general N-hydroxy amidines, indicating the greater stability of the amide oxime form. nih.govresearchgate.net

Reactive intermediates can also arise from N-hydroxy heterocycles. As mentioned earlier, the formation of nitrenium ions is a possibility. nih.gov Additionally, radical species can be generated through the homolytic cleavage of the O-H bond in the N-hydroxy group. These reactive intermediates can participate in a variety of chemical transformations, although their formation and role in the chemistry of this compound would require specific experimental investigation.

Structure Activity Relationship Sar and Computational Studies

Methodological Frameworks for SAR Analysis

The framework for analyzing the SAR of a compound like N-Hydroxy-5-methoxypicolinimidamide involves various computational techniques that model the relationship between its structure and activity. These methods are essential for screening virtual libraries and prioritizing compounds for synthesis. creative-proteomics.com

Quantitative Structure-Activity Relationships (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orglibretexts.org The core principle of QSAR is that the biological activity of a molecule is dictated by its structural, physicochemical, and electronic properties. fiveable.me By quantifying these properties, QSAR models can predict the activity of novel compounds, thereby accelerating the drug discovery process. wikipedia.orglibretexts.orgfiveable.me The general form of a QSAR model can be expressed as:

Activity = f (physicochemical properties and/or structural properties) + error wikipedia.orglibretexts.org

The essential steps in a QSAR study involve selecting a dataset, generating molecular descriptors, choosing relevant variables, constructing a model, and validating its predictive power. libretexts.orgslideshare.net

Molecular descriptors are numerical values that represent the chemical and physical characteristics of a molecule. fiveable.menih.gov The selection of appropriate descriptors is a critical step in building a robust QSAR model, as they must capture the structural features relevant to the biological activity being studied. fiveable.me These descriptors can be broadly categorized.

Types of Molecular Descriptors

| Descriptor Type | Description | Examples |

|---|---|---|

| Topological | Describe the atomic connectivity in the molecule (2D structure). | Molecular weight, branching indices, connectivity indices. |

| Geometric | Describe the 3D spatial arrangement of atoms. | Molecular surface area, molecular volume, shape indices. |

| Electronic | Describe the electronic properties of the molecule. | Dipole moment, partial atomic charges, frontier orbital energies (HOMO/LUMO). |

| Physicochemical | Describe properties like lipophilicity and solubility. | LogP (octanol-water partition coefficient), polarizability, molar refractivity. |

The validation of selected descriptors is essential to ensure the resulting model is statistically significant and has predictive power. This process involves checking for inter-correlation between descriptors and confirming that they are relevant to the biological activity.

Once descriptors are selected, various statistical methods can be used to build the QSAR model. The goal is to create a mathematical equation that accurately predicts the biological activity of compounds based on their descriptor values. fiveable.me

Multiple Linear Regression (MLR): MLR is one of the simplest regression methods used in QSAR. ondalys.fr It attempts to model the relationship between two or more explanatory variables (descriptors) and a response variable (biological activity) by fitting a linear equation to the observed data. ondalys.frnih.gov While straightforward, MLR models can be unstable if the descriptors are highly correlated (multicollinearity) or if the number of variables exceeds the number of compounds. ondalys.fr

Principal Component Regression (PCR): PCR is a technique used to address the issue of multicollinearity. It first applies Principal Component Analysis (PCA) to the descriptor data to create a new set of uncorrelated variables called principal components. ondalys.fr These components, which are linear combinations of the original descriptors, are then used as predictor variables in an MLR model. ondalys.fr

Partial Least Squares (PLS): PLS is a powerful and widely used regression technique in QSAR, particularly when dealing with a large number of highly correlated descriptors. ondalys.frnih.gov Unlike PCR, which only considers the variance in the descriptors (X), PLS takes into account the covariance between the descriptors and the biological activity (Y). ondalys.fr This often results in more robust and predictive models. nih.govnih.govresearchgate.net PLS is advantageous because it can handle datasets with more variables than samples and is less susceptible to overfitting. nih.gov

Comparison of Predictive Modeling Techniques

| Technique | Description | Advantages | Limitations |

|---|---|---|---|

| MLR | Fits a linear equation between descriptors and activity. ondalys.frnih.gov | Simple and easy to interpret. ondalys.fr | Unstable with correlated descriptors; requires more compounds than variables. ondalys.fr |

| PCR | Combines PCA with MLR to handle multicollinearity. ondalys.fr | Handles correlated descriptors. | Components are chosen to explain descriptor variance, not necessarily activity variance. ondalys.fr |

| PLS | Relates descriptors and activity by finding latent variables. ondalys.fr | Handles many correlated descriptors and datasets with more variables than samples; robust. nih.gov | Models can be more complex to interpret than MLR. |

Spectral Structure-Activity Relationship (S-SAR) Analysis

Spectral Structure-Activity Relationship (S-SAR) is a novel QSAR methodology presented in a purely algebraic format, offering an alternative to traditional multi-regression analysis. researchgate.net The S-SAR method treats structural descriptors as vectors within a data space. This space is then transformed into a fully orthogonal space using the Gram-Schmidt algorithm. researchgate.net

A key feature of the S-SAR framework is the use of a "spectral norm" as a valid substitute for the standard correlation factor (R²). This approach allows for the development of SAR models through a "minimal spectral path" rule. researchgate.net While it can produce the same analytical equations and correlation results as standard multivariate statistics, its unique algebraic framework provides a different perspective for designing and interpreting SAR models. researchgate.net An S-SAR analysis on a compound like this compound would involve representing its structural descriptors vectorially to build a predictive model based on spectral norms.

Impact of Structural Modifications on Biological Activity and Chemical Reactivity

The specific functional groups within a molecule are key determinants of its reactivity and how it interacts with biological systems. For this compound, the hydroxy (-OH) group attached to the imine nitrogen is of particular interest.

Influence of the Hydroxy Group on Reactivity

The N-hydroxy group is a critical functional group that can significantly influence a molecule's chemical reactivity and metabolic stability. In some contexts, N-O single bonds are considered "structural alerts" in drug design because N-hydroxy metabolites can sometimes be converted into reactive electrophilic species that may lead to toxicity. nih.gov However, this concern is often less pronounced when the N-hydroxy group is part of an aromatic heterocyclic system, as is the case in this compound. nih.gov

Computational studies using methods like Density Functional Theory (DFT) can predict the reactivity of specific atoms and functional groups within a molecule. researchgate.net For a related compound, N-(4-hydroxyphenyl)picolinamide, DFT calculations have been used to investigate its molecular geometry, electronic structure, and reactivity. researchgate.net Such studies on this compound could elucidate the role of the N-hydroxy group. For instance, calculations of hydrogen abstraction energy could determine the lability of the hydroxyl proton, which is often crucial for antioxidant activity or for acting as a hydrogen bond donor in receptor interactions. researchgate.net

The reactivity of hydroxyl groups can be highly dependent on their position within the molecule. Studies on other polyhydroxy compounds have shown that the reactivity of different hydroxyl groups can vary significantly, allowing for selective chemical modifications. nih.gov In the case of this compound, the N-hydroxy group likely imparts specific electronic properties and potential for covalent interactions, distinguishing its reactivity from the methoxy (B1213986) group's ether oxygen. The N-acyl hemiaminal group in some 5-hydroxy-butyrolactams, for example, can act as an electrophilic center, enabling reactions with biological nucleophiles. researchgate.net Similar computational and experimental studies would be necessary to fully characterize the specific influence of the N-hydroxy group on the reactivity profile of this compound.

Role of the Methoxy Group in Modulating Activity

The methoxy (-OCH₃) group is a prevalent substituent in many biologically active compounds and approved drugs, where it plays a significant role in modulating the molecule's properties and activity. nih.gov Its influence stems from a combination of its electronic and steric characteristics, which can affect everything from target binding to metabolic stability. The methoxy group is considered a hybrid of a hydroxyl and a methyl group, but its combined effects are often unique and more than the sum of its parts. nih.gov

Medicinal chemists frequently utilize the methoxy group to enhance ligand-target binding interactions, improve physicochemical properties, and optimize absorption, distribution, metabolism, and excretion (ADME) parameters. nih.gov The oxygen atom can act as a hydrogen bond acceptor, while the methyl group can engage in favorable van der Waals or hydrophobic interactions within a protein's binding pocket.

A pertinent example of the methoxy group's impact can be seen in studies of pyridopyrimidines. In one instance, while exploring structure-activity relationships, researchers found that introducing methoxy groups significantly boosted potency. An initial hit compound had a half-maximal inhibitory concentration (IC₅₀) of 3.7 µM. Systematic variations led to the discovery that a 3,5-dimethoxy analog possessed a substantially improved IC₅₀ of 60 nM, demonstrating a dramatic increase in activity attributable to the methoxy substituents. drugdesign.org X-ray crystallography later revealed the specific orientation of this analog in the active site, confirming the crucial role of the methoxy groups in achieving high affinity. drugdesign.org

The positioning of the methoxy group is critical. In the case of this compound, the methoxy group is located at the 5-position of the pyridine (B92270) ring. This placement influences the electronic distribution within the aromatic ring and can dictate the molecule's preferred conformation, thereby affecting its ability to bind to its biological target. Studies on other heterocyclic compounds have shown that moving a methoxy group to a different position, or protecting the oxygen via methylation, can lead to a complete loss of activity, underscoring the specificity of its role. nih.gov

Substituent Effects on Picolinimidamide (B1582038) Derivatives

The biological activity of picolinimidamide derivatives is highly sensitive to the nature and position of substituents on the pyridine ring. Structure-activity relationship (SAR) studies on analogous heterocyclic scaffolds reveal that even minor chemical modifications can lead to significant changes in potency and selectivity. mdpi.commdpi.com

SAR studies on related structures like N-alkyl-5-hydroxypyrimidinone carboxamides have demonstrated that the core scaffold is critical for activity. For instance, methylation of the acidic 5-hydroxyl group on the pyrimidinone ring resulted in a complete loss of antitubercular activity. nih.gov Similarly, for picolinimidamide derivatives, the N-hydroxy-imidamide group is expected to be a key pharmacophoric feature, likely involved in chelating metal ions within an enzyme's active site.

The effects of various substituents can be summarized as follows:

Alkyl Groups: The size and branching of alkyl substituents can influence activity. In one study, replacing a methyl group with an ethyl group maintained good potency, while complete removal of the alkyl group was not tolerated. nih.gov This suggests the presence of a hydrophobic pocket in the target protein that can accommodate small alkyl chains.

Aromatic and Heterocyclic Rings: The introduction of different ring systems can drastically alter activity. Studies on oxazolidinone derivatives showed that compounds containing a morpholine (B109124) ring were more active than those with an N-acetyl-piperazine ring, highlighting the importance of the specific heterocycle. nih.gov For picolinimidamide derivatives, adding substituted phenyl or other heterocyclic rings could modulate activity through additional hydrophobic or hydrogen bonding interactions.

Electron-Withdrawing vs. Electron-Donating Groups: The electronic nature of substituents impacts the reactivity of the entire molecule. In coumarin (B35378) derivatives, the introduction of electron-withdrawing groups, such as nitro groups, was found to be beneficial for antifungal activity. mdpi.com For a picolinimidamide scaffold, substituents on the pyridine ring will alter the pKa of the N-hydroxy-imidamide group and the electron density of the ring nitrogen, which can be crucial for target interaction.

Hydrogen Bonding Groups: The replacement of groups capable of hydrogen bonding, such as phenolic hydroxyls, can lead to inactive compounds. drugdesign.org This indicates that specific hydrogen bond donor or acceptor interactions are often essential for anchoring the ligand in the active site of the target protein.

These findings from related heterocyclic systems provide a framework for the rational design of novel picolinimidamide derivatives, where substituents are systematically varied to probe the steric and electronic requirements of the biological target.

In Silico Approaches and Molecular Modeling

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a powerful computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.gov This method computationally places a molecule into the binding site of a receptor and scores the different poses based on a scoring function, which estimates the binding energy. mdpi.com For this compound and its derivatives, docking simulations can identify potential biological targets and elucidate the key molecular interactions responsible for binding.

In a typical docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB) or generated using homology modeling. biotechrep.ir The ligand is then docked into the defined active site. The results provide insights into:

Binding Affinity: Expressed as a docking score or binding energy (e.g., in kcal/mol), this value estimates the strength of the ligand-receptor interaction. Lower values typically indicate a more favorable binding. mdpi.com

Binding Pose: The simulation predicts the most stable conformation of the ligand within the binding site.

Key Interactions: It identifies specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and amino acid residues of the protein. nih.govmdpi.com

For example, a molecular docking study of thiazole (B1198619) derivatives targeting the SARS-CoV-2 main protease (Mpro) revealed that the most potent compound exhibited a binding energy of -8.6 kcal/mol. mdpi.com The analysis showed that this high affinity was due to specific hydrogen bonds with residues like GLU 166 and hydrophobic interactions within the active site. mdpi.com Similarly, docking of N-alkyl-5-hydroxypyrimidinone carboxamides into the enzyme DprE1 identified an extensive network of hydrogen bonds between the compound and polar residues, with the carbonyl oxygen of the pyrimidinone core forming a crucial hydrogen bond with the N385 residue. nih.gov

The stability of the predicted binding pose is often further validated using molecular dynamics (MD) simulations, which simulate the movement of the ligand-protein complex over time to ensure the interactions are stable. nih.govbiotechrep.ir

Table 1: Example of Molecular Docking Results for Thiazole Derivatives against SARS-CoV-2 Mpro This table is based on data for analogous compounds to illustrate the outputs of a typical molecular docking study.

| Compound | Docking Score (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

| Derivative 6b | -7.9 | THR 26, HIS 41, CYS 145 | H-donor, H-acceptor, Hydrophobic |

| Derivative 6e | -8.1 | HIS 41, CYS 145, GLU 166 | H-acceptor, Hydrophobic |

| Derivative 8a | -8.6 | GLU 166, GLN 189, THR 190 | H-acceptor, Pi-Alkyl |

| Derivative 14a | -7.9 | LEU 141, ASN 142, HIS 163 | H-donor, Pi-Sigma |

| Co-crystallized Ligand (N3) | -8.0 | ASN 142, GLY 143, GLU 166 | H-acceptor |

Source: Adapted from data presented in studies on thiazole derivatives. mdpi.com

Density Functional Theory (DFT) Calculations for Mechanistic Insights

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. nih.gov By calculating the electron density of a system, DFT can provide deep mechanistic insights that are not accessible through experimental methods alone. For this compound, DFT calculations can be used to understand its intrinsic chemical properties, which are fundamental to its biological activity.

DFT calculations are commonly performed to determine:

Optimized Molecular Geometry: The method calculates the lowest energy, most stable 3D structure of the molecule. researchgate.net

Electronic Properties: It computes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. ijcce.ac.ir

Charge Distribution: Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution. nih.govresearchgate.net These maps show electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting how the molecule will interact with its biological target. nih.gov

Global Reactivity Descriptors: Parameters such as chemical potential (μ), hardness (η), and the electrophilicity index (ω) can be calculated from HOMO and LUMO energies to quantify the molecule's reactivity. nih.gov

In studies of similar heterocyclic compounds like pyridine derivatives, DFT calculations using the B3LYP functional have been employed to correlate these computed parameters with observed biological activity. nih.govijcce.ac.ir For instance, the analysis of charge distribution can reveal which atoms are most likely to participate in hydrogen bonding or other electrostatic interactions. nih.gov A study on N-(4-Hydroxyphenyl)picolinamide, a closely related structure, used DFT to calculate its vibrational frequencies, NMR spectra, and reactivity, providing a comprehensive electronic profile of the molecule. researchgate.net

Table 2: Example of Calculated Electronic Properties for a Pyridine Derivative using DFT This table presents typical data obtained from DFT calculations on analogous compounds.

| Parameter | Description | Calculated Value (eV) |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -6.25 |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.89 |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 4.36 |

| Ionization Potential (I) | -E_HOMO | 6.25 |

| Electron Affinity (A) | -E_LUMO | 1.89 |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | 4.07 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.18 |

| Electrophilicity Index (ω) | χ² / (2η) | 3.80 |

Source: Adapted from DFT studies on heterocyclic compounds. ijcce.ac.irnih.gov

These theoretical calculations provide a rational basis for understanding the structure-activity relationships of this compound and for designing new derivatives with enhanced activity.

Application of Computational Descriptors in Compound Characterization

Computational descriptors are numerical values that encode different aspects of a molecule's structure and properties. nih.gov These descriptors are fundamental to modern chemoinformatics and are widely used in quantitative structure-activity relationship (QSAR) studies, virtual screening, and the design of compound libraries. nih.govnih.gov For a compound like this compound, a wide array of descriptors can be calculated to characterize its physicochemical, steric, electronic, and topological properties.

These descriptors can be broadly categorized:

1D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: These are calculated from the 2D representation of the molecule and include topological indices (e.g., connectivity indices), counts of specific functional groups, and physicochemical properties like logP (lipophilicity).

3D Descriptors: These are derived from the 3D conformation of the molecule and include steric parameters (e.g., molecular volume, surface area, buried volume) and quantum chemical descriptors. nih.govresearchgate.net

The primary application of these descriptors is in building predictive models. By establishing a mathematical relationship between the calculated descriptors and the experimentally measured biological activity of a series of compounds, a QSAR model can be developed. This model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding synthetic efforts toward more potent compounds. researchgate.net

Electronic descriptors derived from DFT calculations, such as HOMO/LUMO energies and dipole moments, capture the electronic influences on activity. researchgate.net Steric descriptors, like the "buried volume" (%V_bur), quantify the size of a ligand and are crucial for understanding how it fits into a binding pocket. researchgate.net Software packages like QikProp can calculate a range of pharmaceutically relevant descriptors to predict ADME properties, helping to identify candidates with favorable drug-like profiles early in the discovery process. researchgate.net

Table 3: Common Computational Descriptors and Their Significance

| Descriptor Class | Specific Descriptor Example | Information Encoded | Application |

| Physicochemical | AlogP | Lipophilicity/Hydrophobicity | Predicts solubility and membrane permeability |

| Topological | Polar Surface Area (PSA) | Sum of surface areas of polar atoms | Predicts membrane penetration (e.g., blood-brain barrier) |

| Electronic | HOMO/LUMO Energy Gap | Chemical reactivity and stability | Correlates with biological reactivity |

| Electronic | Dipole Moment | Polarity and charge distribution | Predicts solubility and binding interactions |

| Steric | Molecular Volume | Size and bulk of the molecule | Models steric fit in a binding site |

| Steric | Buried Volume (%V_bur) | Steric bulk of a ligand when bound to a metal | Used in catalyst design and predicting steric hindrance |

| Drug-likeness | Lipinski's Rule of Five | Violations of rules for oral bioavailability | Filters compounds with poor pharmacokinetic potential |

Source: Compiled from reviews on computational descriptors. nih.govnih.govresearchgate.netresearchgate.net

By leveraging a diverse set of computational descriptors, researchers can build robust models that provide a comprehensive characterization of this compound and guide the optimization of its biological activity.

Investigations of Biological Activity in Vitro and Mechanistic Focus

Antimicrobial Research Pathways (In Vitro Studies)

Activity Spectrum Against Bacterial Strains (e.g., Gram-Positive, Gram-Negative)

No publicly available data exists on the in vitro activity of N-Hydroxy-5-methoxypicolinimidamide against any bacterial strains.

Mechanisms of Antimicrobial Action (In Vitro)

There is no information in the public domain regarding the mechanisms through which this compound may exert antimicrobial effects.

Anticancer Research Pathways (In Vitro Studies)

Cytotoxic Activity in Various Cell Lines (In Vitro)

No studies have been published detailing the cytotoxic effects of this compound on any cancer cell lines.

Mechanisms of Antiproliferative Activity (In Vitro), e.g., Receptor Binding, Apoptosis Induction

The mechanisms of antiproliferative activity for this compound, including any potential for receptor binding or apoptosis induction, have not been investigated in any publicly available research.

Antioxidant Research Pathways (In Vitro Studies)

There is no published data on the in vitro antioxidant potential of this compound.

In Vitro Evaluation in Membrane Models of Lipid Peroxidation

Currently, there is no available scientific literature detailing the in vitro evaluation of this compound in membrane models of lipid peroxidation. While lipid peroxidation is a critical area of study in oxidative stress and cellular damage, and various compounds are assessed for their ability to inhibit this process, specific studies involving this compound have not been identified in public databases.

Assessment of Radical Scavenging Properties

A review of published research reveals no specific studies on the radical scavenging properties of this compound. The ability of a compound to scavenge free radicals is a key indicator of its potential antioxidant activity, often evaluated through assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). However, no such data has been reported for this particular compound.

Other Identified Biological Activities (In Vitro Studies)

Comprehensive searches for other in vitro biological activities of this compound have also yielded no specific findings. The following subsections detail the areas where data was sought but not found.

Enzyme Inhibition Studies (e.g., HDAC, MMPs, Cysteine Proteases)

There is no available research on the inhibitory effects of this compound on key enzyme families such as histone deacetylases (HDACs), matrix metalloproteinases (MMPs), or cysteine proteases. While compounds with similar structural motifs are sometimes investigated as enzyme inhibitors, no such studies have been published for this compound.

Neuropharmacological Properties (In Vitro)

The in vitro neuropharmacological properties of this compound remain uncharacterized in the scientific literature. Investigations into a compound's effects on neurotransmitter receptors, ion channels, or neuronal signaling pathways are crucial for understanding its potential neurological activities, but such data is not available for this compound.

Nitric Oxide (NO) Donor Activity

There is no evidence in published studies to suggest that this compound has been evaluated for its nitric oxide (NO) donor activity. The ability to release NO is a significant pharmacological property for various therapeutic applications, but this has not been explored for the specified compound.

Anti-inflammatory Activity (In Vitro)

No in vitro studies on the anti-inflammatory activity of this compound have been reported. Standard in vitro assays for anti-inflammatory effects, such as the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX), have not been documented for this compound.

Anti-angiogenic Activity (In Vitro)

Extensive searches of scientific literature and research databases did not yield any specific studies on the in vitro anti-angiogenic activity of this compound. Angiogenesis, the formation of new blood vessels from pre-existing ones, is a complex process crucial for various physiological and pathological conditions. sigmaaldrich.compromocell.com In vitro assays are fundamental tools for the initial screening and mechanistic evaluation of potential anti-angiogenic compounds. nih.gov These assays typically assess key events in angiogenesis, including endothelial cell proliferation, migration, and tube formation. thermofisher.comnih.gov

Standard in vitro models to study angiogenesis include the endothelial cell tube formation assay, where endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), are cultured on a basement membrane extract and their ability to form capillary-like structures is observed. nih.govnih.gov Another critical assay measures endothelial cell proliferation, as this is a vital step in the growth of new blood vessels. nih.govmdpi.com The migration of endothelial cells, often assessed through wound healing or transwell migration assays, is also a key target for anti-angiogenic therapies.

The molecular mechanisms underlying angiogenesis are complex, with the Vascular Endothelial Growth Factor (VEGF) signaling pathway playing a central role. nih.govnih.govnih.gov Many anti-angiogenic agents function by inhibiting VEGF or its receptors, thereby suppressing downstream signaling cascades that promote endothelial cell survival, proliferation, and migration. nih.gov

While these are the established methods for evaluating anti-angiogenic potential, no data from such assays have been published for this compound. Consequently, there are no research findings or data tables to present regarding its effects on endothelial cell proliferation or tube formation, nor are there any elucidated mechanisms of action for this specific compound.

Advanced Analytical Methodologies in Research

Spectroscopic Characterization Techniques (e.g., NMR, IR, LC-MS)

Spectroscopic methods are indispensable for elucidating the molecular structure and functional groups present in "N-Hydroxy-5-methoxypicolinimidamide".

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule. While specific NMR data for "this compound" is not widely published in peer-reviewed literature, data for structurally similar compounds, such as 5-bromo-N'-hydroxy-6-methoxypicolinimidamide, can offer insights into the expected chemical shifts and coupling constants. For instance, a patent for related compounds reported the following 1H-NMR data in DMSO-d6: δ 8.30 (d, 1H), 7.61 (d, 1H), 3.97 (s, 3H) google.com. This suggests that for "this compound," one would expect to see distinct signals for the aromatic protons on the pyridine (B92270) ring, the methoxy (B1213986) group protons, and the protons of the hydroxy and amide groups.

Infrared (IR) Spectroscopy is utilized to identify the presence of specific functional groups. In "this compound," characteristic absorption bands would be expected for the O-H stretch of the hydroxyl group, the N-H stretch of the amide group, C=N stretching of the imidamide, and C-O stretching of the methoxy ether group.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that separates the compound from a mixture and provides information about its mass-to-charge ratio, confirming its molecular weight. LC-MS is instrumental in identifying the compound and any potential impurities or degradation products. The mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺.

Below is a table summarizing the expected spectroscopic data for "this compound" based on its structure and data from related compounds.

| Technique | Functional Group/Proton Environment | Expected Observation |

| ¹H NMR | Aromatic Protons (Pyridine Ring) | Doublets or singlets in the aromatic region (typically δ 7.0-8.5 ppm) |

| ¹H NMR | Methoxy Protons (-OCH₃) | A sharp singlet around δ 3.8-4.0 ppm |

| ¹H NMR | Hydroxyl Proton (-OH) | A broad singlet, chemical shift can vary |

| ¹H NMR | Amide Proton (-NH₂) | A broad singlet, chemical shift can vary |

| IR | O-H Stretch | Broad band around 3200-3600 cm⁻¹ |

| IR | N-H Stretch | Peaks in the range of 3100-3500 cm⁻¹ |

| IR | C=N Stretch | Absorption around 1640-1690 cm⁻¹ |

| IR | C-O Stretch (Ether) | Strong absorption in the 1000-1300 cm⁻¹ region |

| LC-MS | Molecular Ion | [M+H]⁺ peak corresponding to the molecular weight of the compound |

Chromatographic Separation and Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of "this compound," ensuring its purity. A validated HPLC method can effectively separate the target compound from starting materials, by-products, and degradants. The choice of a suitable stationary phase (e.g., C18) and a mobile phase system is critical for achieving optimal separation. The purity of the compound is typically determined by the area percentage of its peak in the chromatogram. While specific HPLC methods for "this compound" are often proprietary, chemical suppliers indicate that its purity is typically assessed by this method.

A typical HPLC purity assessment would involve the parameters listed in the table below.

| Parameter | Description |

| Column | Typically a reversed-phase column such as C18. |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). |

| Detection | UV detection at a wavelength where the compound exhibits maximum absorbance. |

| Purity Calculation | The area of the main peak is expressed as a percentage of the total peak area in the chromatogram. |

X-ray Crystallography for Precise Structural Elucidation

X-ray Crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline state. This technique can provide unambiguous information on bond lengths, bond angles, and stereochemistry. While the crystal structure of "this compound" is not publicly available, studies on closely related compounds, such as N-hydroxypicolinamide monohydrate, demonstrate the utility of this method researchgate.net. For "this compound," a successful crystallographic analysis would confirm the planar structure of the pyridine ring and the geometry of the picolinimidamide (B1582038) and methoxy substituents.

Kinetic NMR Experiments for Reaction Pathway Elucidation

Kinetic NMR experiments are a sophisticated tool for studying reaction mechanisms and kinetics in real-time. By acquiring NMR spectra at various time points during a reaction, it is possible to monitor the consumption of reactants and the formation of intermediates and products. This allows for the determination of reaction rates and the elucidation of reaction pathways. While there are no specific reports of kinetic NMR studies on the formation or reactions of "this compound," this technique could be applied to understand its synthesis or degradation pathways. Such studies are valuable in optimizing reaction conditions and understanding the stability of the compound.

Applications in Chemical Biology and Organic Synthesis

Utility as Reagents in Modern Organic Synthesis

Application in Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Reagents containing nitrogen and oxygen functionalities can play various roles in these transformations. However, there is no specific documented evidence of N-Hydroxy-5-methoxypicolinimidamide being utilized as a primary reagent or catalyst in cross-coupling reactions. The related compound, 5-Methoxypicolinimidamide, is noted for its role in the synthesis of heterocyclic compounds and as a nucleophilic reagent in creating various organic molecules. a2bchem.com

Facilitation of Complex Organic Molecule Synthesis

The synthesis of complex organic molecules often relies on versatile building blocks. While 5-Methoxypicolinimidamide is described as a valuable component in the development of complex organic structures, specific examples detailing the use of this compound in the synthesis of intricate molecules are not found in the available literature. a2bchem.com The presence of the N-hydroxy group could theoretically be leveraged for further functionalization, but specific pathways and outcomes have not been detailed.

Role as Ligands in Advanced Catalytic Systems

Pyridine-containing compounds are well-known for their ability to act as ligands in catalytic systems due to the lone pair of electrons on the nitrogen atom. However, a specific role for this compound as a ligand in advanced catalytic systems is not documented.

Contribution to the Development of Biologically Active Compounds for Research

Heterocyclic compounds containing N-hydroxy groups are a subject of interest in medicinal chemistry due to their presence in some biologically active molecules. nih.gov Research has shown that N-hydroxy-substituted piperidines, for instance, exhibit a broad spectrum of biological activities. nih.gov N'-hydroxybenzamidines are recognized as important intermediates in the synthesis of pharmaceutically relevant 1,2,4-oxadiazole derivatives. nih.govresearchgate.net While these examples highlight the potential of the N-hydroxy motif, there is no specific research detailing the direct contribution of this compound to the development of new biologically active compounds.

Enabling Role in Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis (SPPS) is a fundamental technique for creating peptides. luxembourg-bio.com The process involves the sequential addition of amino acids to a growing peptide chain that is anchored to a solid support. bachem.com A key step in this process is the formation of the amide bond, which often requires the use of coupling reagents and additives to enhance efficiency and prevent side reactions. luxembourg-bio.combachem.com

Peptides that incorporate N-hydroxy groups into their backbone have been shown to possess unique conformational properties and biological activities. rsc.orgrsc.org Methods for the solid-phase synthesis of these N-hydroxy peptides have been developed. rsc.orgrsc.org These methods often involve the use of specialized building blocks and coupling strategies to incorporate the N-hydroxy functionality. nih.gov While the synthesis of N-hydroxy peptides is an active area of research, there is no specific, documented role for this compound as a reagent or enabler in this process.

Patent Landscape and Intellectual Property in Academic Research

Academic Patenting Strategies and Best Practices

In the competitive field of drug discovery and medicinal chemistry, patents are the primary mechanism for protecting and capitalizing on new discoveries. acs.org For academic researchers, a well-defined patenting strategy is essential to attract investment and enable the translation of their work from the lab to the market. acs.org

A robust strategy begins long before a patent application is filed. It starts with meticulous record-keeping and a clear definition of the invention, detailing the chemical structure, its synthesis, and its potential applications. patentpc.com The core of a strong chemical patent lies in its claims, which must be novel, non-obvious, and have an industrial application. bailey-walsh.com

Best practices in academic patenting for chemical compounds include:

Thorough Prior Art Search: Before filing, a comprehensive search of existing patents and scientific literature is critical to determine the novelty of the invention and to avoid potential infringement. bailey-walsh.com This helps in drafting claims that are defensible and clearly distinguish the new discovery from existing knowledge. bailey-walsh.com

Defining a Clear Scope: The patent's scope should be carefully defined—neither too broad to be invalidated nor too narrow to be easily circumvented by competitors. bailey-walsh.com It should clearly articulate the problem the invention solves. bailey-walsh.com

Layered Protection: A strong patent strategy often involves multiple layers of protection. This can include claims covering not just the primary compound, but also a class of related compounds, the synthetic processes used to create them, and specific methods of use. bailey-walsh.com For example, improved methods of preparing compounds can be patentable in their own right. rsc.org

Early Collaboration with Patent Attorneys: Drafting a patent application is a specialized skill. A collaborative effort between the inventors (the medicinal chemists) and a patent attorney is the most effective approach. rsc.org The chemist provides the deep scientific understanding, while the attorney brings the legal expertise to frame the claims correctly. rsc.org

Strategic Timing of Disclosure: Public disclosure of an invention before filing a patent application can jeopardize its patentability. Researchers must coordinate with their institution's TTO to ensure that publications, presentations, and other public communications are timed appropriately.

Medicinal chemistry insights are crucial for navigating heavily patented areas. Techniques like "scaffold hopping," where the core structure of a known active molecule is modified to create a novel, patentable entity, can be an effective strategy to find new IP ground. ucsc.edu

Role of Technology Transfer Offices (TTOs) in Commercialization of Academic Discoveries

Technology Transfer Offices (TTOs) are vital intermediaries within universities and research institutions that manage the intellectual property generated from research and facilitate its transfer to the commercial sector. theceoviews.com They serve as a bridge between academic researchers and industry, playing a crucial role in transforming scientific discoveries into tangible products and services. theceoviews.comontosight.ai Over 70% of universities in the United States have a TTO to help manage this process. ontosight.ai

The functions of a TTO in the commercialization of academic discoveries are multifaceted:

Invention Disclosure and Evaluation: The technology transfer process typically begins when a researcher formally discloses an invention to the TTO. pubpub.org The TTO then conducts a preliminary evaluation to assess the invention's patentability, commercial potential, and the resources needed for its development. pubpub.org

Intellectual Property Management: A primary responsibility of the TTO is to manage the institution's IP portfolio. This includes handling the filing and prosecution of patent applications. repec.org TTOs work with patent attorneys to ensure that inventions are adequately protected. theceoviews.com The goal is to secure robust IP rights that can be licensed to commercial partners. labiotech.eu

Market Analysis and Commercialization Strategy: TTOs help research the market landscape and develop a strategy for commercialization. labiotech.eu This may involve licensing the technology to an existing company or creating a new startup company around the invention. pubpub.org

Negotiating Licensing Agreements: TTOs are responsible for negotiating licensing agreements with industry partners. theceoviews.com These agreements grant companies the right to use the university's IP in exchange for royalties or other forms of compensation, ensuring that the interests of both the institution and the inventors are protected. theceoviews.com

Fostering Collaboration and Entrepreneurship: TTOs act as a central point of contact, connecting researchers with industry experts, entrepreneurs, and investors. theceoviews.com They provide guidance and resources to academic entrepreneurs, helping to advance their discoveries toward commercial viability. pubpub.org For instance, successful spinouts like C4X Discovery from the University of Manchester were established with crucial support from the university's innovation-focused entities. labiotech.eu

While TTOs are crucial, they are often resource-stretched, serving all of a university's departments, not just biotechnology or chemistry. labiotech.eu Therefore, it is important for TTOs to have a clear process and to leverage external expert networks to assess the feasibility of an invention, ensuring that IP does not languish but is actively moved towards commercialization. labiotech.eu

Leveraging Patent Information Databases and Tools for Research

Patent databases are an invaluable and often underutilized resource for academic researchers in chemistry. ijrcs.org They provide a wealth of information that can guide research, prevent duplication of effort, and highlight current technological trends. ijrcs.org Leveraging these databases effectively is a key component of a successful research and IP strategy.

A methodical approach to searching patent databases is essential. patentpc.com This involves defining the invention or research area clearly, identifying relevant keywords and chemical structures, and using appropriate patent classification codes. patentpc.com

Key Patent Databases and Tools for Chemical Research:

| Database | Description | Key Features for Chemical Research |

| Patentscope | A global patent database provided by the World Intellectual Property Organization (WIPO). ijrcs.orgmaastrichtuniversity.nl | Offers advanced search capabilities using keywords and classification codes. Includes a feature for chemical structure searching (requires a free account). maastrichtuniversity.nlpatentbusinesslawyer.com |

| Espacenet | The worldwide patent database from the European Patent Office (EPO). maastrichtuniversity.nl | Provides access to full-text patent documents from over 80 countries. Allows for advanced searching using a combination of criteria. maastrichtuniversity.nl |

| USPTO Patent Database | The official patent database of the United States Patent and Trademark Office. ijrcs.org | Contains separate databases for granted patents and published applications, allowing for focused searches on U.S. patents. ijrcs.org |

| SureChEMBL | An open-access chemistry patent database from the European Molecular Biology Laboratory (EMBL). maastrichtuniversity.nl | Specializes in chemical information, allowing users to search by chemical structure. It maps patents to molecules, helping to identify novel compounds. maastrichtuniversity.nlpatentsview.org |

| The Lens | An open, worldwide resource for patent and non-patent literature. maastrichtuniversity.nl | Integrates patent data with scholarly articles (e.g., from PubMed) and has a dedicated search feature for biological sequences. maastrichtuniversity.nl |

Strategic Use of Patent Databases:

Novelty and Freedom-to-Operate Searches: Before embarking on a new synthetic route or investigating a new class of compounds, researchers can search these databases to ensure their ideas are novel and not already patented by others. patentpc.combailey-walsh.com

Chemical Structure Searching: For chemical inventions, searching by name alone is often insufficient due to varied naming conventions (IUPAC, trivial, commercial names). patentbusinesslawyer.com Tools that allow for searching by drawing a chemical structure or using notations like SMILES are critical for finding structurally similar compounds and analogs. patentbusinesslawyer.compatentsview.org Platforms like MoleculeSearch.ai integrate these capabilities. patentsview.org

Staying Current: Regularly monitoring patent databases can keep researchers informed about the latest innovations and the strategies of competitors in their field. patentpc.com

Identifying Research Gaps and Opportunities: Analyzing the patent landscape can reveal areas with less patent activity, suggesting opportunities for new research directions. ucsc.edu

By integrating patent database searches into their regular workflow, academic chemists can enhance the strategic value of their research and strengthen their position when it comes to patenting and commercialization. ijrcs.org

Analysis of Patents Referencing N-Hydroxy-5-methoxypicolinimidamide or Related Scaffolds

An analysis of the patent landscape for scaffolds related to this compound reveals their significance primarily as intermediates in the synthesis of more complex, pharmaceutically active molecules. The picolinamide (B142947) and picolinic acid core is a common feature in a variety of patented compounds, particularly those targeting respiratory and neurological disorders.

While patents specifically claiming "this compound" as a final product are not prominent in a general search, numerous patents protect derivatives that would logically be synthesized from such a scaffold. The core structure, a substituted pyridine (B92270), is a well-established pharmacophore.

Table of Patents Referencing Related Picolinic Acid and Pyridine Derivatives:

| Patent Number | Title | Key Assignee | Therapeutic Area/Use of Derivatives | Relevance of Scaffold |

| US10633341B2 | Picolinic acid derivatives and their use as intermediates | Not specified | Respiratory disorders (e.g., cystic fibrosis) google.com | The patent describes picolinic acid derivatives as key intermediates for making complex pyridine derivatives. google.com |

| US11629136B1 | Substituted pyridine derivatives as SARM1 inhibitors | Not specified | Neurological disorders google.com | Discloses pyridine derivatives designed to inhibit the SARM1 protein, relevant for treating nerve damage. google.com |

| US2546658A | 7-chloro-4-[5-(n-ethyl-n-2-hydroxyethylamino)-2-pentyl] aminoquinoline, its acid addition salts, and method of preparation | Sterling Drug Inc. | Antimalarial agent google.com | An early example of a complex molecule built on a nitrogen-containing heterocyclic ring (quinoline), demonstrating the long history of such scaffolds in medicine. google.com |

The patent literature shows a clear strategy where foundational chemical structures like picolinic acids are used as building blocks. For example, patent US10633341B2 explicitly claims the use of picolinic acid derivatives as intermediates in the process of making more complex pyridine amides for treating respiratory disorders. google.com This highlights the value of compounds like this compound not necessarily as the final therapeutic agent, but as a crucial component in a synthetic pathway.

This "intermediate" status is a common feature in medicinal chemistry patenting. rsc.org A company may patent a final, highly active compound while also protecting key, novel intermediates used in its synthesis. This creates a stronger IP portfolio, making it more difficult for competitors to design alternative synthetic routes to the same or similar end products. The presence of the methoxy (B1213986) group and the N-hydroxyimidamide functionality on the picoline ring of this compound provides specific chemical handles for further elaboration into a diverse range of more complex derivatives.

Future Research Directions and Emerging Avenues

Exploration of Novel and Sustainable Synthetic Pathways

The development of efficient, cost-effective, and environmentally benign synthetic routes is a cornerstone of modern pharmaceutical and chemical research. For N-Hydroxy-5-methoxypicolinimidamide, future research will likely focus on moving beyond traditional synthetic methods to embrace novel and sustainable approaches.

Furthermore, the principles of green chemistry will undoubtedly play a pivotal role in shaping future synthetic strategies. This includes the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions, such as microwave-assisted synthesis. researchgate.net The development of biocatalytic methods, employing enzymes to carry out specific transformations, could also offer a highly selective and sustainable route to this compound and its derivatives.

A modern method for the preparation of N-arylthiophene-2-carboxamidines via amidinyl radicals has been described, which is promoted by UV-vis-light without any catalyst. researchgate.net This approach could potentially be adapted for the synthesis of this compound, offering a catalyst-free and efficient alternative to conventional methods. researchgate.net

A recent study detailed a facile synthesis of amidines through a tandem three-component coupling of N-tosylhydrazones, isocyanides, and amines catalyzed by molecular binuclear Pd mesoionic singlet carbene complexes. bohrium.com This highlights the potential for developing sophisticated catalytic systems for amidine synthesis. bohrium.com

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Transition-Metal Catalysis | High efficiency, selectivity, and functional group tolerance. | Development of catalysts based on earth-abundant metals; optimization of reaction conditions. |

| One-Pot, Multi-Component Reactions | Reduced waste, energy consumption, and cost; increased operational efficiency. | Design of novel multi-component reaction cascades for the picolinimidamide (B1582038) scaffold. |

| Green Chemistry Approaches | Environmentally benign; use of safer solvents and renewable resources. | Exploration of microwave-assisted synthesis, biocatalysis, and aqueous reaction media. |

| Photocatalysis | Catalyst-free, mild reaction conditions. | Adaptation of light-promoted methods for the synthesis of hydroxyamidines. researchgate.net |

Deeper Mechanistic Elucidation of Biological Actions at the Molecular Level

A thorough understanding of a compound's mechanism of action is paramount for its development as a therapeutic agent. For this compound, future research will need to delve deeper into the molecular intricacies of its biological effects. While the hydroxyamidine functional group is known to be a key pharmacophore in certain enzyme inhibitors, the precise interactions of this specific compound with its biological targets remain to be fully elucidated.

Recent studies on other hydroxyamidine derivatives have revealed that they can act as potent inhibitors of enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1) , a key target in cancer immunotherapy. acs.orgnih.gov The hydroxyamidine moiety in these inhibitors has been shown to chelate the heme iron in the active site of the enzyme, leading to its inhibition. nih.gov Future research on this compound could investigate whether it shares this mechanism or if it interacts with other molecular targets.

Advanced biophysical techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM) , will be invaluable in obtaining high-resolution structural information of the compound bound to its target protein(s). This will provide a detailed picture of the binding mode and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern its affinity and selectivity.

Furthermore, kinetic studies can provide insights into the dynamics of target engagement, including the rates of association and dissociation. nih.gov Understanding the residence time of the compound on its target can be a critical determinant of its in vivo efficacy. nih.gov

A study on the reaction of amidines with 1,2,3-triazines and 1,2,3,5-tetrazines, investigated through experimental and computational methods, revealed a detailed reaction mechanism. nih.govacs.org Similar in-depth mechanistic studies on the biological interactions of this compound are warranted.

Development of Advanced SAR and QSAR Models for Rational Compound Design

Structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies are powerful tools in medicinal chemistry for optimizing the properties of a lead compound. For this compound, a systematic exploration of its SAR will be crucial for enhancing its potency, selectivity, and pharmacokinetic profile.

Future research in this area will involve the synthesis and biological evaluation of a library of analogues with systematic modifications to the core structure. This could include variations in the substituents on the pyridine (B92270) ring, modifications of the methoxy (B1213986) group, and alterations to the N-hydroxyamidine functionality. The resulting data can then be used to build robust QSAR models that correlate the structural features of the compounds with their biological activity.

Advanced computational techniques, such as 3D-QSAR and pharmacophore modeling , can provide more sophisticated models that take into account the three-dimensional properties of the molecules. These models can then be used to virtually screen large compound libraries and to guide the design of new analogues with improved properties.

A study on arylimidamide-azole hybrids employed 2D-QSAR modeling to identify promising antileishmanial targets, demonstrating the utility of this approach. researchgate.net Similar strategies could be applied to this compound to guide its development.

| Modeling Approach | Key Objectives | Expected Outcomes |